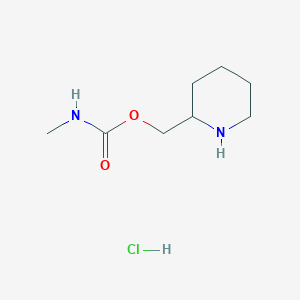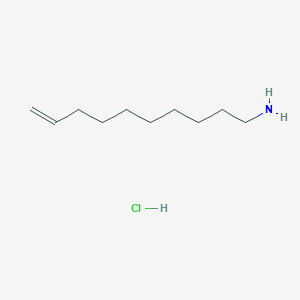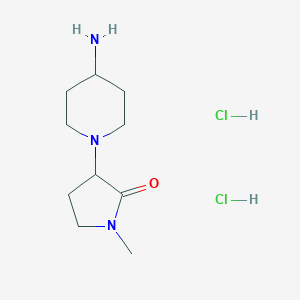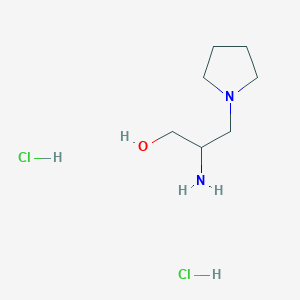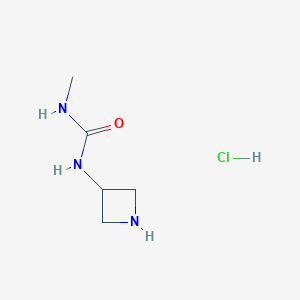
1-(Azetidin-3-yl)-3-methylurea hydrochloride
Overview
Description
1-(Azetidin-3-yl)-3-methylurea hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
The synthesis of 1-(Azetidin-3-yl)-3-methylurea hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with azetidine, a four-membered nitrogen-containing ring.
Reaction with Isocyanate: Azetidine is reacted with methyl isocyanate under controlled conditions to form 1-(Azetidin-3-yl)-3-methylurea.
Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to obtain this compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-(Azetidin-3-yl)-3-methylurea hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the azetidine ring can be substituted with various nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Azetidin-3-yl)-3-methylurea hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-3-methylurea hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-(Azetidin-3-yl)-3-methylurea hydrochloride can be compared with other azetidine-containing compounds, such as:
1-(Azetidin-3-yl)piperidine: Another azetidine derivative with potential biological activities.
Methyl 2-(Azetidin-3-ylidene)acetate: Used in the synthesis of heterocyclic amino acid derivatives.
1-(tert-Butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate: A functionalized heterocyclic amino acid with unique properties.
The uniqueness of this compound lies in its specific structure and the potential biological activities it exhibits, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(azetidin-3-yl)-3-methylurea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O.ClH/c1-6-5(9)8-4-2-7-3-4;/h4,7H,2-3H2,1H3,(H2,6,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYNGXXEPMOHIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1382336.png)
![Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid dihydrochloride](/img/structure/B1382338.png)
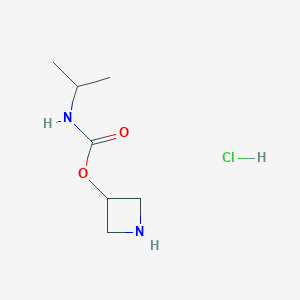
![Tert-butyl 6,6-dimethyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1382342.png)
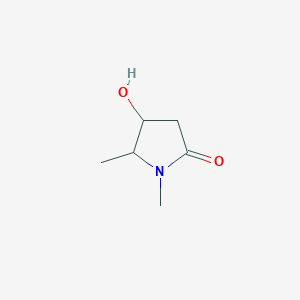
![2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}ethanethioamide](/img/structure/B1382346.png)
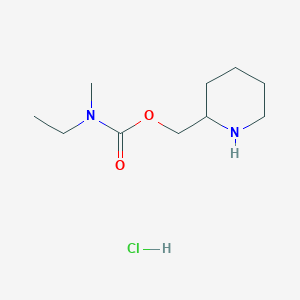
![4-Amino-1-{2-[(2-methoxyethyl)(methyl)amino]ethyl}pyrrolidin-2-one dihydrochloride](/img/structure/B1382348.png)
![5-[(Aminooxy)methyl]-2-bromophenol hydrochloride](/img/structure/B1382349.png)
![[4-(Methanesulfinylmethyl)phenyl]methanamine hydrochloride](/img/structure/B1382352.png)
